6-methoxy-6H-3,1-benzoxazine-2,4-dione
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Overview
Description
It is a solid substance with a molecular weight of 193.16 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry and materials science.
Preparation Methods
The synthesis of 6-methoxy-6H-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-methoxyisatoic anhydride with appropriate reagents under controlled conditions. One common method includes the cyclization of 5-methoxyisatoic anhydride in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Methoxy-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo alkaline hydrolysis, resulting in the formation of corresponding carboxylic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Scientific Research Applications
6-Methoxy-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methoxy-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
6-Methoxy-6H-3,1-benzoxazine-2,4-dione can be compared with other benzoxazine derivatives, such as:
2H-1,3-benzoxazine-2,4(3H)-dione: This compound has similar structural features but lacks the methoxy group, which can influence its reactivity and applications.
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione:
1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione: The nitro group in this compound significantly affects its reactivity and biological activities.
These comparisons highlight the unique features of this compound, particularly its methoxy group, which plays a crucial role in its chemical behavior and applications.
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxy-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-5H,1H3 |
InChI Key |
HSDCGQWJIAFGGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC(=O)OC(=O)C2=C1 |
Origin of Product |
United States |
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